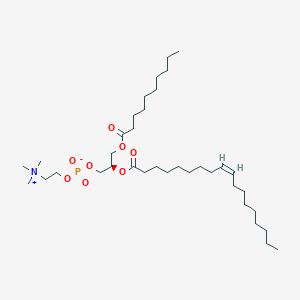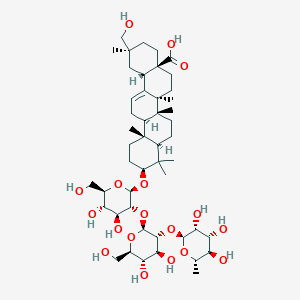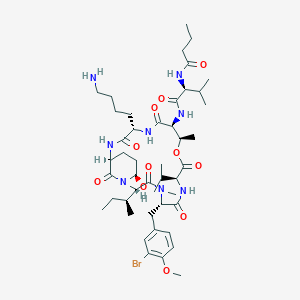
1-Decanoyl-2-oleoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-decanoyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 28:1 in which the acyl groups specified at positions 1 and 2 are decanoyl and (9Z-octadecenoyl respectively. It is a phosphatidylcholine 28:1 and a decanoate ester. It derives from an oleic acid.
Scientific Research Applications
1. Interactions with Ozone at the Air-Water Interface
Phosphocholines like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine have been studied for their interactions with ozone at the air-water interface. Such interactions are crucial for understanding atmospheric chemistry and the environmental fate of these compounds. The sensitivity of surface pressure-area isotherms to ozone exposure offers insights into chemical reactions at molecular interfaces (Lai, Yang, & Finlayson‐Pitts, 1994).
2. Enzyme-Assisted Synthesis and Chemical Properties
The enzyme-assisted synthesis of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine has been explored, highlighting its utility in producing high-purity, chain-deuterated phosphocholines. This method combines the advantages of chemical and biocatalytic synthesis, resulting in products suitable for various experimental techniques, reflecting the compound's versatility in research applications (Bogojevic & Leung, 2020).
3. Molecular Dynamics and Phase Transitions
Studies on 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine have provided valuable insights into the thermotropic behavior and molecular dynamics of lipid bilayers. Understanding these dynamics is critical in biophysical research, particularly in the study of cell membranes and lipid-protein interactions (Perly, Smith, & Jarrell, 1985).
4. Synthesis for Structural Studies
The synthesis of perdeuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine has been developed for detailed structural studies of lipid bilayers. This approach is significant for understanding the structural aspects of eukaryotic cell membranes, crucial in cell biology and pharmaceutical research (Yepuri et al., 2016).
5. Behavior in High-Temperature Water
The behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water has been examined, offering insights into the stability and degradation pathways of such compounds under extreme conditions. This is relevant in understanding the environmental and industrial aspects of phosphocholines (Changi, Matzger, & Savage, 2012).
6. Fluorescence Spectroscopy and Bilayer Membrane Structure
Fluorescence spectroscopy has been used to study the phase properties of phosphatidylcholine/phosphatidylethanolamine bilayers, revealing the effects of lipid mixing on membrane structure. Such studies are critical in understanding the biophysical properties of membranes, with implications in drug delivery and membrane biology (Ahn & Yun, 1999).
Properties
Molecular Formula |
C36H70NO8P |
|---|---|
Molecular Weight |
675.9 g/mol |
IUPAC Name |
[(2R)-3-decanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H70NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-23-25-27-29-36(39)45-34(33-44-46(40,41)43-31-30-37(3,4)5)32-42-35(38)28-26-24-22-13-11-9-7-2/h17-18,34H,6-16,19-33H2,1-5H3/b18-17-/t34-/m1/s1 |
InChI Key |
LHGRLARXULFYPW-RZCWWDNZSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone](/img/structure/B1264070.png)



![Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate](/img/structure/B1264077.png)








